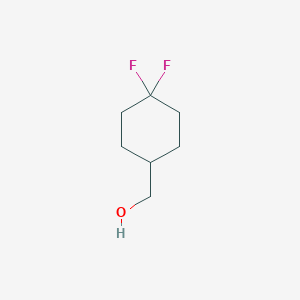

(4,4-Difluorocyclohexyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(4,4-difluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZNZSLOHZLFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611181 | |

| Record name | (4,4-Difluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-48-6 | |

| Record name | (4,4-Difluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,4-difluorocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4,4-Difluorocyclohexyl)methanol: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of (4,4-Difluorocyclohexyl)methanol (CAS Number: 178312-48-6), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its applications in medicinal chemistry, and outlines essential safety and handling procedures.

Introduction: The Strategic Role of Fluorine in Cyclohexane Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1] The geminal difluoro group on a cyclohexane ring, as seen in this compound, is of particular interest. This modification can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve membrane permeability, and influence the conformation of the cyclohexane ring, potentially leading to improved binding affinity with biological targets.[2]

The 4,4-difluorocyclohexyl moiety is a key structural feature in several successful drug candidates, most notably in the FDA-approved HIV-1 entry inhibitor, Maraviroc.[3] In Maraviroc, this group is crucial for its potent antiviral activity and contributes to a favorable safety profile.[3] This underscores the importance of building blocks like this compound for the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 178312-48-6 | [4] |

| Molecular Formula | C₇H₁₂F₂O | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | Clear, colorless to yellow viscous liquid | [5] |

| Boiling Point | 207-213 °C at 760 mmHg | [6] |

| Density | 1.154 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.431 | [6] |

| Flash Point | 101 °C (213.8 °F) | [6] |

| Solubility | Soluble in common organic solvents such as chloroform and methanol. |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, the expected spectroscopic data can be inferred from its structure and the known spectra of analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen bonding.[7] A strong absorption between 1000 and 1075 cm⁻¹ due to C-O bond stretching is also anticipated.[7] Absorptions corresponding to C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be expected to show a multiplet for the proton on the carbon bearing the hydroxymethyl group. The two protons of the -CH₂OH group would likely appear as a doublet. The protons on the cyclohexane ring would present as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum would feature a peak for the carbon of the -CH₂OH group, likely in the range of 60-70 ppm. The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet due to C-F coupling. The other carbons of the cyclohexane ring would appear in the aliphatic region, with their chemical shifts influenced by the fluorine atoms.[9]

Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected to show the molecular ion peak (M⁺) at m/z 150. Fragmentation would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), and other fragments characteristic of cyclohexanol derivatives.[10]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid or ester precursor, namely 4,4-difluorocyclohexanecarboxylic acid or its corresponding ester.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from the commercially available ethyl 4,4-difluorocyclohexanecarboxylate.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 452470010 [thermofisher.com]

- 6. 4,4-Difluorocyclohexanemethanol 97 178312-48-6 [sigmaaldrich.com]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physical properties of (4,4-Difluorocyclohexyl)methanol

An In-depth Technical Guide to the Physical Properties of (4,4-Difluorocyclohexyl)methanol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of a chemical building block is fundamental to its effective application. This compound, a fluorinated aliphatic alcohol, represents a key structural motif in medicinal chemistry and materials science. The introduction of geminal fluorine atoms onto the cyclohexane ring imparts unique conformational and electronic properties, influencing metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the core physical properties of this compound, blending established data with predictive analyses and field-proven experimental protocols.

The foundational attributes of this compound are summarized below. These identifiers are critical for unambiguous documentation, procurement, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 178312-48-6 | [2][3] |

| Molecular Formula | C₇H₁₂F₂O | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| Exact Mass | 150.08562133 Da | [1] |

| SMILES | C1CC(CCC1CO)(F)F | [1][2] |

| InChIKey | XJZNZSLOHZLFQP-UHFFFAOYSA-N | [1][2][3] |

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its handling, storage, and behavior in various physical states. This compound is a viscous liquid at standard temperature and pressure.[4]

| Property | Value | Conditions | Source |

| Appearance | Clear colorless to yellow viscous liquid | Ambient | [4] |

| Boiling Point | 207-213 °C | 760 mmHg | |

| Density | 1.154 g/mL | 25 °C | |

| Refractive Index (n_D) | 1.431 | 20 °C | |

| Flash Point | 101 °C (213.8 °F) | Closed Cup | |

| Topological Polar Surface Area | 20.2 Ų | [1] | |

| XLogP3-AA | 1.7 | [1] |

These properties are consistent with a molecule of its molecular weight possessing a polar hydroxyl group capable of hydrogen bonding, which elevates its boiling point compared to non-hydroxylated analogues. The high density is characteristic of fluorinated organic compounds.

Solubility Profile: A Predictive and Experimental Framework

While explicit solubility data is not widely published, the molecular structure of this compound—comprising a polar alcohol group, two electronegative fluorine atoms, and a nonpolar hydrocarbon ring—suggests a nuanced solubility profile.[5] It is predicted to be miscible with polar organic solvents like methanol, ethanol, and acetone, and moderately soluble in less polar solvents such as ethyl acetate and dichloromethane.[5] Its solubility in nonpolar solvents like hexane and toluene is expected to be limited.[5]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To empirically determine the solubility, the isothermal shake-flask equilibrium method is the gold standard, providing reliable and reproducible data. The causality behind this choice rests on its ability to ensure the solution reaches saturation, a critical factor for accurate measurement.

Methodology:

-

Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., Water, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each selected solvent in separate sealed vials. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to ensure complete separation of the undissolved solute from the saturated solution. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully withdraw a precise aliquot from the clear, supernatant layer of each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of the solute using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.[6] The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Predicted Spectral Features:

-

¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.5-2.5 ppm. The methylene protons of the -CH₂OH group would likely appear as a doublet around 3.5 ppm, coupled to the adjacent methine proton. The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that is dependent on concentration and temperature.

-

¹³C NMR: The carbon attached to the hydroxyl group (-CH₂OH) is expected around 60-70 ppm. The carbons of the cyclohexane ring will appear in the 20-40 ppm range. The key feature will be the C-F carbon (C4), which will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 90-110 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.

Experimental Protocol:

-

Sample Preparation: As the compound is a viscous liquid, the spectrum can be obtained directly by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

Predicted Spectral Features:

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[8]

-

C-H Stretch: Sharp absorption bands between 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclohexane and methylene groups.[9]

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the C-O single bond of the primary alcohol.[8]

-

C-F Stretch: Strong, characteristic absorption bands are expected in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponding to the C-F bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Experimental Protocol:

-

Sample Introduction: For a volatile compound like this, direct infusion via a heated probe or injection into a Gas Chromatograph (GC-MS) is appropriate. GC-MS offers the advantage of separating impurities prior to analysis.

-

Ionization: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[10]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathway: The molecular ion ([M]⁺•) at m/z 150 would be formed. Key fragmentation pathways would likely include the loss of water ([M-H₂O]⁺•), loss of a formaldehyde radical from alpha-cleavage, and fragmentation of the cyclohexane ring.

Caption: Predicted Electron Ionization fragmentation pathway for the title compound.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is classified as a combustible liquid.

Conclusion

This guide has consolidated the known physical properties of this compound and provided a robust framework for the experimental determination of characteristics that are not yet publicly documented. The combination of a fluorinated cyclohexane core and a primary alcohol functional group makes it a compound of significant interest. A thorough understanding of its physicochemical properties—from its boiling point and density to its spectroscopic fingerprint—is essential for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. This compound | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 452470050 [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. eurisotop.com [eurisotop.com]

- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)methanol: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

(4,4-Difluorocyclohexyl)methanol is an aliphatic alcohol that has garnered significant interest as a versatile building block in the synthesis of novel therapeutic agents. Its structure is characterized by a cyclohexane ring geminally difluorinated at the 4-position, with a primary alcohol functional group. The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacokinetic properties. The gem-difluoro moiety, in particular, serves as a lipophilic bioisostere of a carbonyl group and can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for its use in drug discovery and development programs.

Core Physicochemical and Structural Attributes

This compound is a viscous liquid at room temperature, with properties that make it a useful intermediate in a variety of chemical transformations. A summary of its key identifiers and physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂F₂O | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 178312-48-6 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow viscous liquid | N/A |

| Boiling Point | 207-213 °C at 760 mmHg | |

| Density | 1.154 g/mL at 25 °C |

Synthesis and Purification: A Two-Step Approach

A reliable synthetic route to this compound commences from the commercially available precursor, 4,4-difluorocyclohexanecarboxylic acid. The synthesis involves the reduction of the carboxylic acid to the corresponding primary alcohol. While direct reduction is possible, a common and high-yielding approach involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[2]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 4,4-Difluorocyclohexanecarboxylic Acid

-

To a solution of 4,4-difluorocyclohexanecarboxylic acid (1 equivalent) in methanol (approximately 5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,4-difluorocyclohexanecarboxylate. This intermediate can be purified by column chromatography if necessary.

Step 2: Reduction of Methyl 4,4-difluorocyclohexanecarboxylate

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in anhydrous THF dropwise.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).[2]

-

Stir the resulting suspension vigorously for 30 minutes, then filter off the inorganic salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis and Characterization

Characterization of this compound is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. Characteristic C-H stretching vibrations of the cyclohexane ring will appear around 2850-2950 cm⁻¹, and strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 150.17 (for the monoisotopic mass).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Disclaimer: Publicly available, experimentally determined ¹H and ¹³C NMR data for this compound are limited. The chemical shifts presented below are predicted values based on the analysis of its precursor, 4,4-difluorocyclohexanecarboxylic acid, and established principles of NMR spectroscopy. These values should be used as a guide for characterization and may differ slightly from experimentally determined values.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | d | 2H | -CH₂OH |

| ~ 1.8 - 2.1 | m | 4H | Cyclohexyl CH₂ adjacent to CF₂ |

| ~ 1.5 - 1.8 | m | 5H | Remaining cyclohexyl CH and CH₂ |

| ~ 1.4 | br s | 1H | -OH |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 122 (t) | C4 (CF₂) |

| ~ 68 | -CH₂OH |

| ~ 40 | C1 |

| ~ 33 (t) | C3, C5 |

| ~ 25 | C2, C6 |

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound in medicinal chemistry is as a building block to introduce the gem-difluorocyclohexyl motif into drug candidates. This structural element is highly valued for its ability to enhance the metabolic stability of a compound.

Blocking Metabolic Oxidation

Cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, often hydroxylate aliphatic rings at activated C-H positions. The introduction of a gem-difluoro group at a specific position on the cyclohexane ring effectively blocks this metabolic pathway. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is not susceptible to enzymatic hydroxylation. This "metabolic blocking" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Caption: The concept of metabolic blocking using a gem-difluoro group.

Synthetic Utility

The primary alcohol of this compound provides a reactive handle for a variety of synthetic transformations, allowing for its incorporation into larger, more complex molecules. Standard alcohol chemistry, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification (e.g., Williamson ether synthesis), and esterification, can be readily performed. This versatility allows medicinal chemists to strategically place the metabolically robust gem-difluorocyclohexyl group within a drug scaffold.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

Unveiling the Spectroscopic Signature of (4,4-Difluorocyclohexyl)methanol: A Predictive Guide for Researchers

Introduction: The Structural Significance of Fluorinated Cyclohexanes

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The (4,4-Difluorocyclohexyl)methanol moiety, a key building block, offers a unique combination of a rigid cyclohexyl core, the conformational influence of geminal fluorine atoms, and a reactive primary alcohol handle. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the rational design of next-generation pharmaceuticals and advanced materials.

This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous fluorinated cyclohexanes to provide a robust, predictive framework for researchers.[1][2][3][4] This guide is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectral features of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule. The presence of fluorine will introduce characteristic couplings (J-couplings) that are invaluable for unambiguous assignments.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the conformational rigidity of the cyclohexane ring and the influence of the electronegative fluorine atoms. The chair conformation of the cyclohexane ring will result in distinct signals for the axial and equatorial protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.6 - 3.7 | d | 2H | -CH₂OH | Protons adjacent to the hydroxyl group, deshielded. |

| ~ 2.0 - 2.2 | m | 4H | H-2ax, H-6ax, H-3ax, H-5ax | Axial protons deshielded by the fluorine atoms. |

| ~ 1.7 - 1.9 | m | 4H | H-2eq, H-6eq, H-3eq, H-5eq | Equatorial protons. |

| ~ 1.5 - 1.6 | m | 1H | H-1 | Methine proton adjacent to the CH₂OH group. |

| ~ 1.4 | t (broad) | 1H | -OH | Hydroxyl proton, position and multiplicity can vary. |

Expert Insights: The geminal difluoro group at the 4-position will exert a significant through-bond and through-space deshielding effect on the neighboring protons, particularly the axial protons at the 2, 6, 3, and 5 positions. Furthermore, long-range H-F couplings are expected, which will contribute to the complexity of the multiplets observed.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the direct and through-bond effects of the fluorine and oxygen substituents. The carbon bearing the two fluorine atoms will exhibit a large C-F coupling constant.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Multiplicity (J-coupling) | Assignment | Rationale |

| ~ 123 | t (¹JCF ≈ 240-250 Hz) | C-4 | Carbon directly bonded to two fluorine atoms, large one-bond C-F coupling. |

| ~ 68 | s | -CH₂OH | Carbon of the hydroxymethyl group. |

| ~ 40 | s | C-1 | Methine carbon. |

| ~ 33 | t (²JCF ≈ 20-25 Hz) | C-3, C-5 | Carbons adjacent to the CF₂ group, showing two-bond C-F coupling. |

| ~ 25 | s | C-2, C-6 | Carbons further from the electron-withdrawing groups. |

Expert Insights: The most diagnostic signal in the ¹³C NMR spectrum will be the triplet for C-4, a direct consequence of the one-bond coupling to the two fluorine atoms. The magnitude of this coupling constant is a hallmark of gem-difluorinated alkanes. The two-bond C-F coupling observed for C-3 and C-5 provides further confirmation of the substitution pattern.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, and C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~ 3350 | Broad, Strong | O-H stretch | Characteristic of a hydrogen-bonded alcohol.[5] |

| 2950 - 2850 | Strong | C-H stretch (sp³) | Aliphatic C-H stretching vibrations of the cyclohexane ring.[5] |

| ~ 1450 | Medium | C-H bend | Scissoring and bending vibrations of the CH₂ groups. |

| 1100 - 1000 | Strong | C-F stretch | Strong absorptions due to the highly polar C-F bonds. |

| ~ 1050 | Strong | C-O stretch | Stretching vibration of the primary alcohol C-O bond. |

Expert Insights: The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding, a common feature for alcohols in the condensed phase. The C-F stretching region is expected to be intense and may consist of multiple bands due to the symmetric and asymmetric stretching modes of the CF₂ group.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in an appropriate IR cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Deciphering the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular weight of 150.17 g/mol , Electron Ionization (EI) is a common technique that will induce characteristic fragmentation pathways.[6]

Predicted Mass Spectrometry Fragmentation:

| m/z | Ion | Rationale |

| 150 | [M]⁺˙ | Molecular ion. |

| 132 | [M - H₂O]⁺˙ | Loss of water from the molecular ion. |

| 119 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 101 | [M - H₂O - HF]⁺˙ | Subsequent loss of hydrogen fluoride from the [M - H₂O]⁺˙ ion. |

| 81 | [C₆H₉]⁺ | Loss of the CF₂ and CH₂OH groups. |

| 31 | [CH₂OH]⁺ | Alpha-cleavage resulting in the hydroxymethyl cation. |

Expert Insights: The molecular ion peak at m/z 150 is expected to be observed, although it may be of low intensity. A prominent fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 132. Alpha-cleavage, the breaking of the bond adjacent to the hydroxyl group, is also a highly probable fragmentation, which would result in the loss of the hydroxymethyl radical (•CH₂OH) to give an ion at m/z 119, or the formation of the [CH₂OH]⁺ ion at m/z 31.[7] The presence of fluorine atoms will also influence fragmentation, with the potential loss of HF.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 30 to 200.

-

The ion source and transfer line temperatures should be optimized to ensure sample vaporization without thermal degradation.

-

-

Data Analysis: The resulting mass spectrum will display the relative abundance of the fragment ions as a function of their mass-to-charge ratio.

Visualizing the Molecular Structure and Fragmentation

To further aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

References

- 1. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 2.—F—F and H—F coupling constants in fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. The nuclear magnetic resonance spectra of some fluorinated cyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

solubility of (4,4-Difluorocyclohexyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (4,4-Difluorocyclohexyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key fluorinated building block in modern medicinal chemistry. Recognizing the current absence of publicly available, quantitative solubility data for this compound, this document delivers a dual-pronged approach. First, it establishes a theoretical solubility profile based on the molecule's distinct physicochemical properties and the fundamental principles of intermolecular forces. Second, it presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in a range of organic solvents. This guide is designed to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of Fluorinated Scaffolds

This compound is an aliphatic alcohol incorporating a gem-difluorinated cyclohexane ring. The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The strategic placement of fluorine atoms can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Understanding the solubility of building blocks like this compound is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in synthesis, purification, and formulation.[2]

Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a key determinant of a drug candidate's ultimate bioavailability. This guide provides the necessary theoretical and practical tools to master this essential parameter.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of this compound are the polar primary alcohol (-CH₂OH) group, the largely nonpolar cyclohexyl backbone, and the two highly electronegative fluorine atoms. The alcohol group can act as both a hydrogen bond donor and acceptor, while the C-F bonds introduce a significant dipole moment.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂F₂O | [3] |

| Molecular Weight | 150.17 g/mol | |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to yellow viscous liquid | [4] |

| Density | ~1.154 g/mL at 25 °C | |

| Boiling Point | 207-213 °C at 760 mmHg | |

| SMILES | OCC1CCC(F)(F)CC1 | |

| InChI Key | XJZNZSLOHZLFQP-UHFFFAOYSA-N |

Predicted Solubility Profile: A Theoretical Framework

The "like dissolves like" principle is the guiding tenet for predicting solubility.[5] It posits that substances with similar intermolecular forces are likely to be soluble in one another. Based on its hybrid structure, we can predict the solubility behavior of this compound across different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The primary alcohol group will readily form hydrogen bonds with these solvents. Therefore, high solubility or even miscibility is expected in short-chain alcohols like methanol and ethanol.[6] Solubility in water is likely to be moderate; while the hydroxyl group is hydrophilic, the nonpolar difluorocyclohexyl ring will limit miscibility.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): These solvents cannot donate hydrogen bonds but can accept them and exhibit strong dipole-dipole interactions. The polar C-F and C-O bonds of this compound will interact favorably with the dipoles of these solvents. Good solubility is predicted in this class.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility in these solvents will be driven by weaker van der Waals forces (London dispersion forces) interacting with the cyclohexyl ring. The molecule's overall polarity, stemming from the hydroxyl and difluoro groups, will likely limit its solubility in highly nonpolar solvents like hexane. Solubility is expected to be low to moderate in solvents like toluene and dichloromethane, which have some degree of polarizability.

The following diagram illustrates the key intermolecular forces governing the predicted solubility.

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[8]

Objective

To quantitatively determine the solubility of this compound in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Use these to generate a calibration curve with the analytical instrument (HPLC/GC).

-

Preparation of Saturated Solutions:

-

Add an excess amount (approx. 50-100 mg) of this compound to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[9]

-

Accurately add a known volume (e.g., 1.5 mL) of the desired solvent into the vial.

-

Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow solid particles to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using the pre-calibrated HPLC or GC method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Data Presentation and Interpretation

The empirically determined solubility data should be presented in a clear and organized manner. The following table serves as a template for reporting the results.

Table 1: Hypothetical Solubility of this compound at 25 °C (Note: The values below are for illustrative purposes only and are not based on experimental results.)

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | High | (e.g., > 200) |

| Ethanol | 24.5 | High | (e.g., > 200) | |

| Water | 80.1 | Moderate | (e.g., 10-50) | |

| Polar Aprotic | Acetone | 20.7 | Good | (e.g., 100-200) |

| Ethyl Acetate | 6.0 | Good | (e.g., 100-200) | |

| Tetrahydrofuran (THF) | 7.6 | Good | (e.g., > 200) | |

| Nonpolar | Dichloromethane | 9.1 | Moderate | (e.g., 50-100) |

| Toluene | 2.4 | Low-Moderate | (e.g., 10-50) | |

| n-Hexane | 1.9 | Low | (e.g., < 10) |

Conclusion

While direct experimental data for the solubility of this compound is not yet prevalent in the literature, a robust prediction can be made based on its molecular structure. It is anticipated to exhibit high solubility in polar solvents (both protic and aprotic) and limited solubility in nonpolar aliphatic solvents. This guide provides the definitive experimental framework for researchers to empirically validate these predictions. The detailed protocol for the isothermal shake-flask method ensures the generation of high-quality, reproducible data, enabling the confident application of this compound in all facets of chemical research and drug development.

References

- 1. (2,2-Difluorocyclohexyl)methanol (1545583-95-6) for sale [vulcanchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Integration of (4,4-Difluorocyclohexyl)methanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized and powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, (4,4-Difluorocyclohexyl)methanol has emerged as a particularly valuable synthon. Its geminal difluoro group on a cyclohexane ring offers a unique combination of conformational rigidity and altered electronic properties, making it an attractive moiety for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound for professionals engaged in drug discovery and development.

Commercial Availability and Supplier Landscape

This compound is readily accessible from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered at purities of 97% or higher, suitable for most synthetic applications. Key suppliers include Thermo Scientific, Sigma-Aldrich, Apollo Scientific, and AbacipharmTech. Researchers are advised to consult the suppliers' websites for the most current information on availability, pricing, and purity specifications.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific | 97% | 178312-48-6 | C7H12F2O | 150.17 |

| Sigma-Aldrich | 97% | 178312-48-6 | C7H12F2O | 150.17 |

| Apollo Scientific | 98% | 178312-48-6 | C7H12F2O | 150.17 |

| AbacipharmTech | 95+% | 178312-48-6 | C7H12F2O | 150.17 |

Note: Availability and purity levels are subject to change. Please verify with the respective suppliers.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective integration into synthetic workflows and for predicting its influence on the properties of target molecules.

| Property | Value | Source |

| Molecular Formula | C7H12F2O | --INVALID-LINK--[1] |

| Molecular Weight | 150.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 178312-48-6 | --INVALID-LINK--[1] |

| Appearance | Clear, colorless to yellow viscous liquid | --INVALID-LINK-- |

| Boiling Point | 207-213 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.154 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.431 | --INVALID-LINK-- |

| Flash Point | 101 °C | --INVALID-LINK-- |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are proprietary to suppliers, typical analytical data would include:

-

¹H NMR: Resonances corresponding to the protons of the cyclohexyl ring and the methylene protons of the hydroxymethyl group. The signals would exhibit splitting patterns consistent with the cyclohexane chair conformation and coupling to the fluorine atoms.

-

¹³C NMR: Signals for the seven carbon atoms, with the carbon bearing the geminal difluoro group showing a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance, as the two fluorine atoms are chemically equivalent.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-H stretching absorptions around 2800-3000 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the structure.

Synthetic Routes and Methodologies

The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid or ester precursor. A robust and scalable synthetic strategy is outlined below, starting from the commercially available 4,4-difluorocyclohexanecarboxylic acid.

Caption: Synthetic workflow for this compound.

Step 1: Fischer Esterification of 4,4-Difluorocyclohexanecarboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, which is a reliable and high-yielding reaction.

Protocol:

-

To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4,4-difluorocyclohexanecarboxylate as a crude product, which can often be used in the next step without further purification.

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side, in accordance with Le Châtelier's principle.

-

Sulfuric Acid as Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Step 2: Reduction of Methyl 4,4-difluorocyclohexanecarboxylate

The reduction of the methyl ester to the primary alcohol is a critical step. A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this purpose.

Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing esters to primary alcohols.[2][3] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[3]

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.

-

Fieser Workup: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and to generate an easily filterable aluminum salt precipitate, simplifying the purification process.

Strategic Applications in Drug Discovery

The 4,4-difluorocyclohexyl motif is a bioisostere of various other cyclic systems and can be employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The geminal difluoro substitution can block metabolic oxidation at the 4-position of the cyclohexane ring, thereby increasing the metabolic stability and half-life of the drug. Furthermore, the strong C-F bonds can influence the pKa of neighboring functional groups and alter the conformational preferences of the ring, which can lead to improved binding affinity and selectivity for the target protein.

While this compound is a valuable building block, its direct incorporation into late-stage clinical candidates is not extensively documented in publicly available literature. However, its utility can be inferred from the broader context of fluorinated building blocks in medicinal chemistry. For instance, the related potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), used for treating acid-related diseases, features a fluorinated phenyl group.[3] The principles of using fluorination to enhance drug properties are well-established, and this compound provides a unique scaffold to apply these principles.

Caption: Decision-making for incorporating the (4,4-difluorocyclohexyl) moiety.

Conclusion

This compound stands as a commercially accessible and synthetically versatile building block for drug discovery and development. Its unique structural and electronic properties, conferred by the geminal difluoro group on a conformationally defined cyclohexane ring, offer medicinal chemists a powerful tool to address challenges related to metabolic stability and target engagement. The well-established synthetic routes to this compound, coupled with the growing appreciation for the role of fluorine in drug design, position this compound as a key intermediate for the creation of next-generation therapeutics. As the quest for novel and improved drugs continues, the strategic application of such fluorinated synthons will undoubtedly play an increasingly important role.

References

A Technical Guide to (4,4-Difluorocyclohexyl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

(4,4-Difluorocyclohexyl)methanol is a pivotal fluorinated building block for researchers and drug development professionals. The strategic incorporation of a gem-difluoro group onto a saturated carbocyclic scaffold offers a unique combination of metabolic stability, conformational rigidity, and modulated physicochemical properties. This guide provides a comprehensive technical overview of this compound, delineating its core properties, a robust and validated synthetic protocol, detailed spectroscopic characterization, and its strategic applications in modern medicinal chemistry. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as an in-depth resource for scientists leveraging fluorination to address complex challenges in drug discovery.

The Strategic Role of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing over 20% of all marketed pharmaceuticals.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—impart profound effects on a molecule's biological profile. Specifically, the gem-difluoromethylene group (CF₂) is a particularly valuable motif. It serves as a non-hydrolyzable bioisostere for a carbonyl or ketone group, blocks sites of metabolic oxidation, and modulates the acidity of neighboring protons.

The this compound scaffold integrates this strategic CF₂ group into a conformationally restricted saturated ring system. This provides a metabolically robust, three-dimensional building block that can be elaborated through its primary alcohol functionality. This guide aims to provide the foundational knowledge required to effectively synthesize, characterize, and deploy this versatile chemical tool.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow. This compound is a viscous liquid at room temperature with a high boiling point.

References

stability and storage conditions for (4,4-Difluorocyclohexyl)methanol

An In-Depth Technical Guide to the Stability and Storage of (4,4-Difluorocyclohexyl)methanol

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound. As a key building block in modern drug discovery and materials science, ensuring the chemical integrity of this fluorinated alcohol is paramount for reproducible and reliable experimental outcomes. This document moves beyond generic recommendations to explain the underlying chemical principles that dictate its stability, offering field-proven insights and detailed protocols for its handling and quality assessment.

Physicochemical Profile and Chemical Identity

Understanding the fundamental properties of a compound is the first step in developing an effective stability and storage strategy. This compound is a viscous, colorless to light yellow liquid whose structure is characterized by a cyclohexane ring featuring a geminal difluoride substitution and a primary alcohol functional group.

The presence of the highly electronegative fluorine atoms significantly influences the molecule's electronic properties and bond strengths. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 480 kJ/mol.[1] This inherent strength confers exceptional thermal and chemical stability to the fluorinated portion of the molecule.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 178312-48-6 | [4][5] |

| Molecular Formula | C₇H₁₂F₂O | [4][5] |

| Molecular Weight | 150.17 g/mol | [4][5] |

| Appearance | Clear, colorless to yellow viscous liquid | [6] |

| Boiling Point | 207-213 °C at 760 mmHg | [7] |

| Density | 1.154 g/mL at 25 °C | [7] |

| Flash Point | 101 °C (213.8 °F) | [7] |

| Refractive Index | n20/D 1.431 | [7] |

| GHS Hazards | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3) | [4] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is a tale of two functional groups: the robust gem-difluoro moiety and the more susceptible primary alcohol. While the C-F bonds are highly resistant to degradation, the hydroxymethyl group can be a site for oxidative and other reactions.

Oxidative Degradation

The primary alcohol is the most likely site of degradation under oxidative stress. This is a common pathway for many alcohol-containing compounds.[8] Exposure to atmospheric oxygen over long periods, especially if catalyzed by trace metal impurities or light, can lead to the formation of the corresponding aldehyde (4,4-difluorocyclohexanecarbaldehyde) and subsequently the carboxylic acid (4,4-difluorocyclohexanecarboxylic acid). The formation of these impurities can have significant consequences in downstream applications, particularly in polymerization reactions or when precise stoichiometry is required.

Hydrolytic and pH-Dependent Stability

The C-F bond is generally stable to hydrolysis. However, studies on related fluorinated alcohols have shown that elimination of hydrogen fluoride (HF) can occur under strong basic conditions, particularly where an intramolecular hydrogen bond can facilitate the process.[9] While the specific structure of this compound makes this less probable than in some linear fluorotelomer alcohols, exposure to strong bases should be avoided to mitigate any potential risk of elimination or other base-catalyzed side reactions. The compound is expected to be stable in neutral and mildly acidic aqueous solutions.

Photostability

Photostability testing is an integral part of stress testing for new chemical entities.[10] While the saturated cyclohexyl ring does not possess chromophores that absorb significant UV-Vis light, impurities or the formulation matrix could act as photosensitizers. Direct exposure to high-intensity UV light could potentially initiate radical-based degradation. Studies on fluorinated pesticides have shown that while some C-F bonds are stable, others can be susceptible to photolytic cleavage, and aliphatic CF₂ groups can be retained in photoproducts.[11] Therefore, protection from light is a prudent measure.

Caption: Hypothetical degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the compound's physicochemical properties and potential degradation pathways, a multi-faceted approach to storage is required to ensure long-term stability.

Long-Term Storage Protocol

For maintaining the integrity of the material over months or years, the following conditions are recommended. The primary goal is to minimize exposure to oxygen, moisture, heat, and light.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential oxidative degradation and minimizes vapor pressure. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the alcohol group.[12] |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from UV/Vis light, preventing potential photolytic degradation.[10] PTFE liners provide excellent chemical resistance and a tight seal against moisture and air ingress. |

| Moisture | Store in a dry environment | Prevents potential moisture-catalyzed reactions and is a general best practice for storing high-purity organic compounds. |

In-Use Handling

When the material is in active use, adherence to proper laboratory procedures is critical to prevent contamination and degradation.

-

Aliquotting: Upon receipt, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock container is opened, reducing cumulative exposure to air and moisture.

-

Equilibration: Before opening, allow the refrigerated container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold surface of the compound.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, as the compound is an eye, skin, and respiratory irritant.[4]

Experimental Protocols for Stability Assessment

To empirically validate the stability of this compound, a well-designed stability study is essential. This involves subjecting the compound to accelerated degradation conditions (forced degradation) and analyzing the samples with a stability-indicating analytical method.

Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to intentionally induce degradation, which helps in identifying potential degradation products and validating the analytical method.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

-

Thermal Stress: Place a vial of the neat compound or a solid-state sample in an oven at 80 °C for 48 hours.

-

Photolytic Stress: Expose a solution of the compound in a quartz cuvette to a light source compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] Maintain a control sample protected from light.

-

Analysis: After the designated stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the stability-indicating method described below.

Protocol: Stability-Indicating GC-FID Method

Given its boiling point and thermal stability, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable technique for purity and stability assessment.[6][13]

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Final Hold: Hold at 220 °C for 5 minutes.

-

-

Injector: Split/Splitless, 250 °C, Split ratio 50:1.

-

Detector: FID, 280 °C.

-

Injection Volume: 1 µL.

-

Sample Preparation: Dilute samples from the forced degradation study (or routine stability testing) to ~0.1 mg/mL in methanol or acetonitrile.

-

Data Analysis: A method is considered stability-indicating if the peaks corresponding to degradation products are well-resolved from the main this compound peak. Purity is calculated using the area percent method.

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

The stability of this compound is robust, primarily due to the strength of the C-F bonds.[1] However, its primary alcohol functionality presents a potential site for oxidative degradation, which is the main stability concern during long-term storage. By implementing a comprehensive storage strategy that includes refrigeration, inert atmosphere, and protection from light, the chemical integrity of this valuable building block can be preserved. Routine purity assessment using a validated, stability-indicating method such as GC-FID is essential for quality control and ensures the reliability of data generated in research and development applications.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4,4-Difluorocyclohexanemethanol 97 178312-48-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes & Protocols for the Use of (4,4-Difluorocyclohexyl)methanol as a Next-Generation Linker in PROTACs

Abstract

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1] Historically, synthetically tractable linkers like polyethylene glycol (PEG) and simple alkyl chains have been predominantly used.[1][2] However, the field is rapidly evolving, with a clear shift towards more sophisticated, rigid linkers that can overcome the limitations of their flexible counterparts, such as poor metabolic stability and high conformational entropy.[3][4] This guide introduces (4,4-Difluorocyclohexyl)methanol as a strategic building block for PROTAC design. We provide a comprehensive scientific rationale for its use, detailing how its inherent rigidity and gem-difluorination can enhance PROTAC performance by improving cell permeability, metabolic stability, and pre-organization for potent ternary complex formation.[3][5][6] Detailed, field-proven protocols for the chemical synthesis, incorporation, and biological characterization of PROTACs featuring this advanced linker are provided for researchers, scientists, and drug development professionals.

The Scientific Rationale: Advancing Beyond Flexible Linkers

The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[7] The linker connecting the two binding moieties dictates the spatial arrangement and stability of this complex.[3]

-

The Rigidity Advantage: Flexible linkers, while synthetically convenient, possess a high number of rotatable bonds. This conformational freedom results in a significant entropic penalty upon binding, which can destabilize the ternary complex.[4] Rigid linkers, such as those based on a cyclohexane scaffold, constrain the available conformations.[7] This pre-organization can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and selectivity.[3][4]

-

The Power of Strategic Fluorination: Fluorine has become a cornerstone of modern medicinal chemistry. The introduction of a gem-difluoro group onto the cyclohexane ring, as in this compound, offers several distinct advantages:

-

Modulation of Physicochemical Properties: The C-F bond is highly polarized, yet the overall effect of gem-difluorination on lipophilicity is complex and context-dependent. It can lower the basicity of nearby amines and alter hydrogen bonding capacity, which in turn can improve crucial drug-like properties such as solubility and permeability.[5][6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorination at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can "shield" the molecule, reducing its metabolic clearance and prolonging its half-life in vivo.[6]

-

Conformational Control: The electronegative fluorine atoms can influence the conformation of the ring and proximal functionalities through intramolecular interactions, further aiding in the pre-organization of the PROTAC.[5]

-

The this compound moiety thus represents a powerful combination of conformational restraint and strategic fluorination, designed to produce PROTACs with superior potency and drug-like properties.

Figure 1: The PROTAC mechanism of action.

Synthesis and Incorporation of the this compound Linker

The primary alcohol of this compound provides a versatile synthetic handle for incorporation into a PROTAC structure. A common and robust strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution to attach it to one of the PROTAC ligands.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]